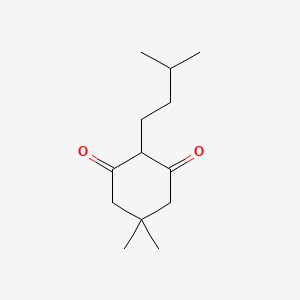
5,5-Dimethyl-2-(3-methylbutyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- is an organic compound with a molecular formula of C12H20O2. This compound is a derivative of 1,3-cyclohexanedione, featuring additional methyl and butyl groups that contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with appropriate alkylating agents. One common method involves the alkylation of 1,3-cyclohexanedione with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran with various nucleophiles.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanedione derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound, lacking the additional methyl and butyl groups.
5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but without the 3-methylbutyl group.
2-Methyl-1,3-cyclohexanedione: Another derivative with a different alkyl substitution pattern.
Uniqueness
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity or biological activity is desired.
Properties
CAS No. |
101170-43-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-methylbutyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-9(2)5-6-10-11(14)7-13(3,4)8-12(10)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
WUYALVBSFWIWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


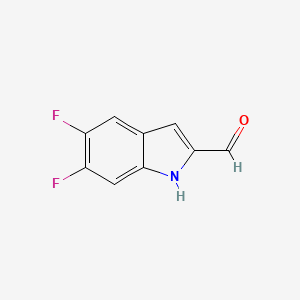
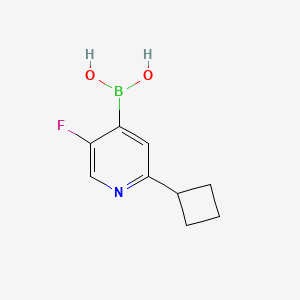
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
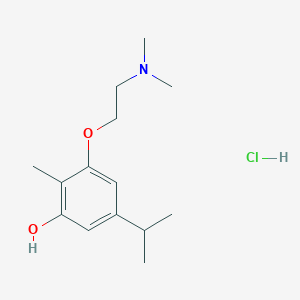
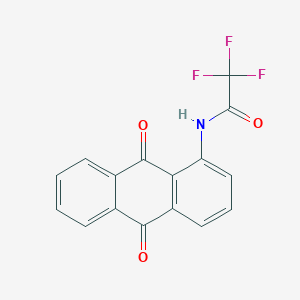
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
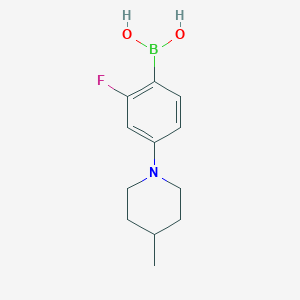
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

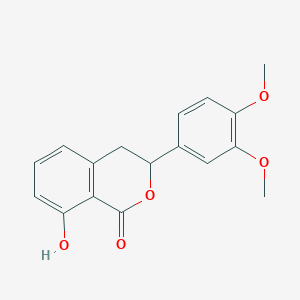
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
